

# Definitive Technical Guide: 2,3-Dihydroxybenzoic Acid Hydrazide

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## Compound of Interest

Compound Name: 2,3-Dihydroxybenzohydrazide

CAS No.: 39635-18-2

Cat. No.: B3133668

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CAS Registry Number: 39635-18-2 Primary Application: Siderophore Mimicry, Supramolecular Coordination Cages, and Schiff Base Ligand Synthesis.

## Executive Summary

2,3-Dihydroxybenzoic acid hydrazide (2,3-DHBH) is a catechol-based building block distinguished by its ability to form high-stability coordination complexes with hard Lewis acids (e.g.,  $\text{Fe}^{3+}$ ,  $\text{Ga}^{3+}$ ,  $\text{Ti}^{4+}$ ). Unlike its isomers (2,4- or 3,4-DHBH), the 2,3-substitution pattern positions the hydroxyl groups adjacent to the hydrazide moiety, enabling unique "siderophore-like" chelation modes essential for designing metallo-supramolecular cages and antimicrobial agents.

This guide resolves common isomer confusion, provides a validated synthesis protocol for in-house production, and details its use in advanced coordination chemistry.

## Part 1: Chemical Identity & CAS Verification

**CRITICAL WARNING:** Commercial databases frequently conflate the hydrazide with its parent acid or its isomers. Use the table below to verify your material before experimentation.

## Isomer Resolution Table

Chemical Name	Structure Key	CAS Number	Status
2,3-Dihydroxybenzoic acid hydrazide	2,3-OH (Target)	39635-18-2	Active Agent
3,4-Dihydroxybenzoic acid hydrazide	3,4-OH (Isomer)	39635-11-5	Incorrect Isomer
2,3-Dihydroxybenzoic acid	Parent Acid	303-38-8	Starting Material
2,3-Dihydroxybenzaldehyde	Aldehyde Analog	24677-78-9	Reagent

### Chemo-Physical Profile (2,3-DHBH):

- Molecular Formula:  $C_7H_8N_2O_3$  [1]
- Molecular Weight: 168.15 g/mol [1]
- Appearance: Off-white to beige crystalline solid.
- Solubility: Soluble in DMSO, DMF, hot Ethanol. Poorly soluble in water and cold diethyl ether.
- Melting Point:  $>200^\circ\text{C}$  (Decomposes). Note: High melting point is characteristic of strong intermolecular hydrogen bonding in the crystal lattice.

## Part 2: Synthesis & Production Protocol

While 2,3-DHBH is commercially available from specialized building-block suppliers (e.g., BLD Pharm, Ambeed), supply chain latency often necessitates in-house synthesis. The following protocol converts the parent acid (CAS 303-38-8) to the hydrazide via a methyl ester intermediate.

## Validated Synthesis Workflow

Reagents:

- 2,3-Dihydroxybenzoic acid (CAS 303-38-8)
- Methanol (anhydrous)
- Sulfuric acid (catalytic)
- Hydrazine hydrate (80% or 98%)

#### Step-by-Step Methodology:

- Esterification (Acid

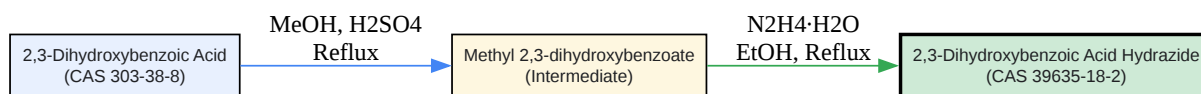
Ester):

- Dissolve 2,3-dihydroxybenzoic acid (1 eq) in anhydrous methanol (10 mL/g).
  - Add conc.  $\text{H}_2\text{SO}_4$  (0.5 mL/g) dropwise.
  - Reflux for 8–12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
  - Evaporate solvent, neutralize with  $\text{NaHCO}_3$ , and extract with Ethyl Acetate to yield Methyl 2,3-dihydroxybenzoate.
- Hydrazinolysis (Ester

Hydrazide):

- Dissolve the methyl ester (1 eq) in Ethanol (5 mL/g).
- Add Hydrazine Hydrate (3–5 eq) slowly to the stirring solution. Excess hydrazine is crucial to prevent dimer formation.
- Reflux for 4–6 hours. A precipitate typically forms upon cooling.
- Purification: Filter the solid, wash with cold ethanol (2x) and diethyl ether (2x) to remove unreacted hydrazine. Recrystallize from hot ethanol if necessary.

## Reaction Scheme Visualization



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Caption: Two-step conversion of the parent acid to the target hydrazide via an ester intermediate.

## Part 3: Functional Applications & Mechanism

### Supramolecular Coordination Cages

2,3-DHBH is a "privileged" ligand for constructing

or

tetrahedral cages.

- Mechanism: The hydrazide nitrogen and the carbonyl oxygen form a chelate with a metal center, while the catechol protons (2,3-OH) can be deprotonated to bind high-valency metals (Ti, Ga).
- Key Application: Encapsulation of guest molecules (drug delivery vectors) within the hydrophobic cavity of the cage.

### Siderophore Mimicry (Iron Chelation)

Bacteria secrete siderophores (often catecholates) to scavenge iron. 2,3-DHBH mimics this structure.

- Bio-Logic: The 2,3-dihydroxy motif binds  $\text{Fe}^{3+}$  with extremely high affinity (for tris-catecholates).
- Experimental Use: Researchers use 2,3-DHBH derivatives to inhibit bacterial iron uptake pathways or to design "Trojan Horse" antibiotics that enter bacteria via iron transport channels.

## Schiff Base Formation

The primary amine (

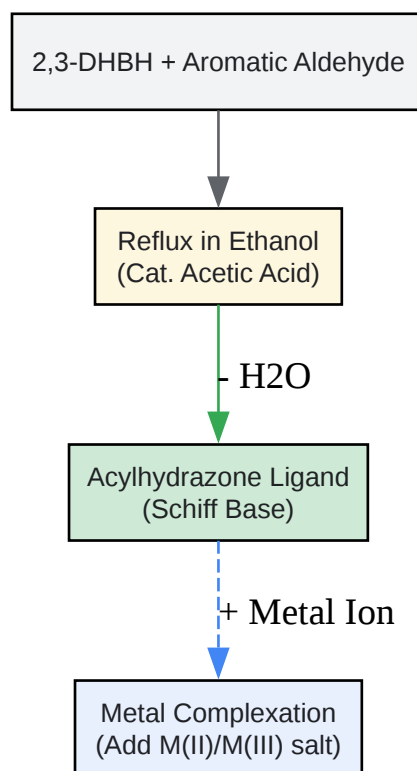
) of the hydrazide is highly nucleophilic, reacting with aldehydes to form acylhydrazones.

- Target: Reaction with 2,3-dihydroxybenzaldehyde or coumarin derivatives.

- Result: Extended

-conjugated systems with enhanced antioxidant and antimicrobial profiles.

## Experimental Workflow: Schiff Base Ligand Synthesis



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Caption: Pathway for generating bioactive acylhydrazone ligands from 2,3-DHBH.

## Part 4: Handling & Safety Data

- Signal Word: Warning

- Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
- Storage: Store under inert atmosphere (Nitrogen/Argon). The catechol moiety is sensitive to oxidation (turning brown/pink) upon prolonged exposure to air and light.
- Stability: Stable in solid form.[2] In solution (especially basic pH), it is prone to oxidation. Prepare solutions fresh.

## References

- Albrecht, M., et al. (2012). "Catechol Imine Ligands: From Helicates to Supramolecular Tetrahedra." Inorganic Chemistry. (Demonstrates the use of 2,3-DHBH in Ga(III) and Ti(IV))
- PubChem. (n.d.). Compound Summary: 2,3-dihydroxybenzoic acid.[3][4] Retrieved from [\[Link\]](#)

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